1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXJQXDFUWITRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344066 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340318-80-1 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically proceeds via:
- Step 1: Preparation or procurement of 1H-indole-3-carbaldehyde as a key intermediate.
- Step 2: N-alkylation of 1H-indole-3-carbaldehyde with a 2-(2-chlorophenoxy)ethyl halide.
This two-step approach allows for the selective introduction of the aldehyde group at the 3-position of the indole ring, followed by N-substitution with the chlorophenoxyethyl moiety.
Preparation of 1H-Indole-3-carbaldehyde
1H-indole-3-carbaldehyde is a well-studied compound and serves as the starting point for the target molecule. Several synthetic routes are documented:
Vilsmeier-Haack Reaction:
The most convenient and widely used method involves formylation of indole using the Vilsmeier-Haack reagent (POCl3/DMF). This method provides high yields and purity of 1H-indole-3-carbaldehyde.Oxidative Decarboxylation of Indole-3-acetic Acid:
Using sodium periodate catalyzed by manganese complexes or porphyrin catalysts, indole-3-acetic acid is oxidatively decarboxylated to yield 1H-indole-3-carbaldehyde.Biotransformation:
Microbial biotransformation of L-tryptophan by Escherichia coli can produce 1H-indole-3-carbaldehyde, though this method is less common for large-scale synthesis.
(Supported by)
N-Alkylation with 2-(2-Chlorophenoxy)ethyl Halide
The key step in synthesizing this compound is the N-alkylation of 1H-indole-3-carbaldehyde at the nitrogen atom.
Alkylating Agent:
2-(2-Chlorophenoxy)ethyl bromide or chloride is typically used as the alkylating agent. This compound can be prepared by reacting 2-chlorophenol with 2-bromoethyl derivatives under basic conditions.-
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the indole nitrogen.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Room temperature to moderate heating (e.g., 50–80 °C).
- Time: Several hours to overnight.
Mechanism:
The deprotonated indole nitrogen attacks the electrophilic carbon of the alkyl halide, forming the N-substituted product.Yield:
Reported yields for similar N-alkylation reactions of indole-3-carbaldehyde derivatives range from 60% to 85%, depending on reaction optimization.
Representative Synthetic Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Indole + POCl3/DMF, 0–40 °C, 2–4 h | Vilsmeier-Haack formylation to 1H-indole-3-carbaldehyde | ~90 |
| 2 | 1H-indole-3-carbaldehyde + 2-(2-chlorophenoxy)ethyl bromide + K2CO3, DMF, 60 °C, 12 h | N-alkylation to target compound | 70–80 |
Analytical and Purification Aspects
Purification:
The crude product is typically purified by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.-
- NMR spectroscopy (1H and 13C) confirms substitution at the N1 position and presence of the aldehyde group.
- Mass spectrometry verifies molecular weight.
- IR spectroscopy shows characteristic aldehyde C=O stretch (~1700 cm⁻¹).
Additional Notes from Patents and Research
Patents related to indole derivatives indicate similar synthetic routes involving N-alkylation of indole carbaldehydes with various substituted phenoxyethyl halides under basic conditions ().
Side reactions such as deformylation of the aldehyde under harsh acidic or basic conditions should be avoided to maintain the aldehyde functionality ().
The choice of base and solvent critically influences the selectivity and yield of N-alkylation.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formylation of Indole | Vilsmeier-Haack Reaction | POCl3, DMF | 0–40 °C, 2–4 h | ~90 | High purity aldehyde |
| Alternative Formylation | Oxidative Decarboxylation | Indole-3-acetic acid, NaIO4, Mn catalysts | Ambient, catalytic | ~78 | Catalytic oxidation |
| N-Alkylation | Alkylation with 2-(2-chlorophenoxy)ethyl halide | 2-(2-chlorophenoxy)ethyl bromide, K2CO3, DMF | 60 °C, 12 h | 70–80 | Base-mediated substitution |
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Here's a detailed overview of the applications of the chemical compound 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, incorporating research findings from verified sources:
Chemical Information
IUPAC Name: 1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde .
Molecular Formula: .
Molecular Weight: 299.7 g/mol .
CAS Registry Number: 340318-80-1 .
Synonyms
- This compound
- 1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde
- 1-(2-(2-Chlorophenoxy)ethyl)-1H-indole-3-carbaldehyde
- CHEMBRDG-BB 6370328
Indole-3-carbaldehyde and Derivatives
Indole-3-carbaldehyde derivatives have been explored for various applications, particularly in the biomedical field .
Liver Pathology
Research indicates that a formulation of indole-3-carboxaldehyde (3-IAld) can alleviate hepatic inflammation and fibrosis by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis, which helps to restore mucosal integrity .
A study using a murine model of primary sclerosing cholangitis (PSC) found that orally delivered 3-IAld-loaded enteric microparticles (3-IAld-MP) prevented liver inflammation and fibrosis by maintaining intestinal mucosal immune homeostasis . The mechanism involves the "gut-liver axis," suggesting that 3-IAld may preserve liver function .
Antibacterial Activity
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The indole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The chlorophenoxy group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The biological and physicochemical properties of indole-3-carbaldehydes are highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing vs.
- Aromatic vs. Aliphatic Substituents: Benzyl or phenoxy groups (e.g., in the target compound) may improve π-π stacking interactions in biological targets, whereas aliphatic chains (e.g., chloroethyl) reduce planarity .
Physicochemical Data:
Key Observations :
- Lipophilicity in the target compound may hinder aqueous solubility, a common issue in indole derivatives .
- Substituents like morpholine or piperazine (e.g., in ) can improve solubility via hydrogen bonding .
Anticancer Activity:
- 1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde : Demonstrated efficacy against human breast cancer cells (MCF-7), with IC₅₀ values < 10 µM .
Anticonvulsant Activity:
- 2-(2,4-Dichlorophenoxy)quinazolin-4-one derivatives: Showed significant activity (ED₅₀ = 23 mg/kg), while 2-(2-chlorophenoxy) analogues were inactive . This highlights the importance of dichloro substitution over mono-chloro in certain scaffolds.
Antimicrobial and Anti-inflammatory Activity:
- 1-(4-{2-[(E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]phenoxy}butyl)-1H-indole-3-carbaldehyde: Exhibited antifungal and antibacterial properties due to planar aromatic systems and hydrogen-bonding motifs .
Biological Activity
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole class of derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure, characterized by an indole ring fused with a chlorophenoxyethyl substituent and an aldehyde functional group, contributes to its diverse biological interactions.
Chemical Structure
The chemical formula of this compound is C17H16ClNO2, with a molecular weight of approximately 313.77 g/mol. The presence of the chlorophenoxy group enhances its reactivity and biological potential.
The mechanism of action for this compound involves several pathways:
- Receptor Interaction : The indole structure allows binding to various receptors and enzymes, modulating their activity. This can lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.
- Biochemical Pathways : It is suggested that this compound may influence pathways related to inflammation, cancer progression, and neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for targeting infections.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity:
- Cell Proliferation Inhibition : Studies have demonstrated its ability to suppress the growth of various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these activities are reported to be less than those of standard chemotherapeutics like doxorubicin .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through specific molecular pathways, potentially involving caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
In addition to its anticancer effects, this compound shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, which suggests its utility in treating bacterial infections.
- Mechanism of Action : The aldehyde group may contribute to its antimicrobial properties through interactions with microbial cell components.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on A549 lung cancer cells.
- Findings : The compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating potent anticancer activity.
-
Study on Antimicrobial Effects :
- Objective : To determine the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications in infectious diseases.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, and how can reaction efficiency be monitored?
- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 1H-indole-3-carbaldehyde with a halogenated precursor (e.g., 2-(2-chlorophenoxy)ethyl bromide) in dry DMF using anhydrous potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), with chloroform/ethyl acetate mixtures as eluents. Post-reaction, the product is extracted with chloroform, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate, 8:2) .
Q. How is the crystal structure of this compound determined, and what parameters are critical for accurate refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.7126 Å, b = 19.1311 Å, c = 13.9338 Å, and β = 93.198°. Hydrogen atoms are positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2–1.5Ueq). Critical parameters include the R factor (<0.05) and data-to-parameter ratio (>19:1) to ensure reliability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in dihedral angles or bond lengths observed across crystallographic studies of structurally related indole derivatives?
- Methodology : Variations in torsion angles (e.g., C1–C2–C3–C4 = −3.7° vs. C7–C8–C9–C10 = 172.6°) may arise from intermolecular interactions (e.g., π-stacking, halogen bonding) or crystallization solvents. To validate, compare multiple datasets, perform Hirshfeld surface analysis, and calculate energy frameworks using software like CrystalExplorer. For example, the Cl1–C1–C6–C5 torsion angle (−177.9°) in suggests steric effects from the chlorophenyl group .
Q. What strategies mitigate challenges in purifying this compound due to its limited solubility?
- Methodology : Solubility issues are addressed via fractional crystallization or gradient elution in chromatography. For instance, using a hexane/ethyl acetate gradient (8:2 to 6:4) improves separation of polar byproducts. Alternatively, dissolving the crude product in minimal DMF and precipitating with ice-cold water enhances yield .
Q. How do computational methods complement experimental data in predicting the reactivity of this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites, such as the aldehyde group (C=O bond length ≈1.21 Å) and indole C3 position. These align with experimental reactivity in nucleophilic additions (e.g., hydrazine derivatives). Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO-LUMO gaps) to guide synthetic modifications .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (P210, P261). Store in a desiccator at 4°C (P403). In case of skin contact, wash with soap and water (P305+P351+P338). Consult safety data sheets (SDS) for spill management (e.g., absorb with vermiculite) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?
- Methodology : Discrepancies in ¹H NMR (e.g., indole NH proton at δ 10.2 vs. 10.5 ppm) may stem from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Validate assignments using 2D NMR (HSQC, HMBC) and compare with computed chemical shifts (e.g., via NMRPredict). For example, the aldehyde proton (δ 9.8–10.1) shows solvent-dependent deshielding .
Experimental Design
Q. What experimental controls are essential when studying the biological activity of this compound?
- Methodology : Include positive controls (e.g., known antioxidants like ascorbic acid for radical scavenging assays) and vehicle controls (e.g., DMSO for solubility). For cytotoxicity studies, use MTT assays with triplicate replicates and normalize to untreated cells. Reference literature protocols for indole derivatives, such as antimicrobial testing per CLSI guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
